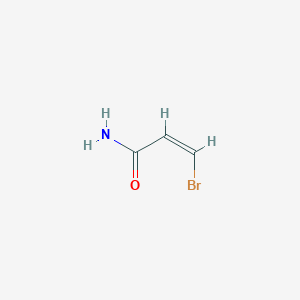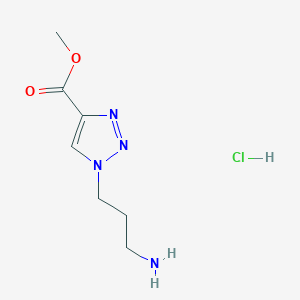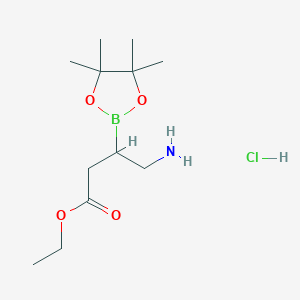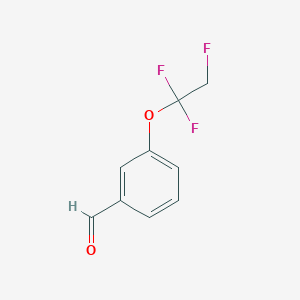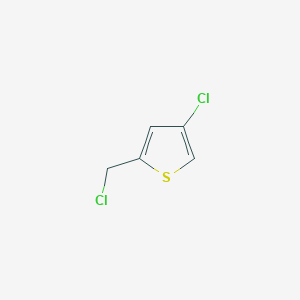![molecular formula C14H29NO3Si B13517389 tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate](/img/structure/B13517389.png)
tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate is a complex organic compound with the molecular formula C14H29NO3Si. This compound is characterized by the presence of a tert-butyl carbamate group, a hydroxymethyl group, and a trimethylsilyl group attached to a cyclobutyl ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group is attached using trimethylsilyl chloride in the presence of a base such as triethylamine.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
tert-Butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
tert-Butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which then interacts with biological targets such as enzymes or receptors. The trimethylsilyl group provides stability and lipophilicity, enhancing the compound’s bioavailability.
類似化合物との比較
Similar Compounds
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: Similar structure but lacks the trimethylsilyl group.
tert-Butyl ((1-(hydroxymethyl)-3-oxocyclobutyl)methyl)carbamate: Contains an oxo group instead of the trimethylsilyl group.
Uniqueness
tert-Butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications requiring enhanced bioavailability and stability.
特性
分子式 |
C14H29NO3Si |
|---|---|
分子量 |
287.47 g/mol |
IUPAC名 |
tert-butyl N-[1-(hydroxymethyl)-3-(trimethylsilylmethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H29NO3Si/c1-13(2,3)18-12(17)15-14(10-16)7-11(8-14)9-19(4,5)6/h11,16H,7-10H2,1-6H3,(H,15,17) |
InChIキー |
NWBRORQZDPGSAK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C[Si](C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic Acid](/img/structure/B13517320.png)
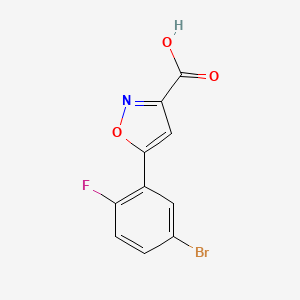
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13517332.png)
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B13517333.png)
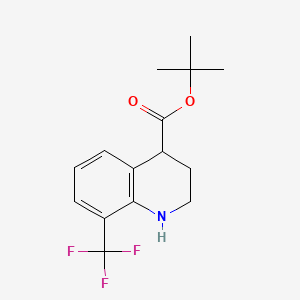
![tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13517341.png)

